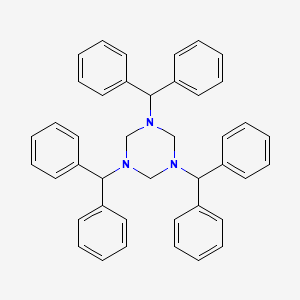

1,3,5-Tribenzhydryl-1,3,5-triazinane

Description

Overview of the Hexahydro-1,3,5-triazine Scaffold in Chemical Research

The hexahydro-1,3,5-triazine, sometimes referred to as a triazacyclohexane, is a six-membered heterocyclic compound featuring alternating carbon and nitrogen atoms. nih.gov This saturated scaffold, with the general formula (CH₂NR)₃, is the reduced derivative of the aromatic 1,3,5-triazine (B166579). nih.gov The importance of the 1,3,5-triazine core is well-established, with its derivatives finding extensive use across various scientific fields.

In medicinal chemistry, the 1,3,5-triazine scaffold is recognized for its wide-ranging pharmacological properties. nih.govresearchgate.net Derivatives have been investigated for significant biological activities, including anticancer, antimicrobial, antifungal, antimalarial, and antiviral properties. mdpi.com For instance, certain trisubstituted 1,3,5-triazines have demonstrated high cytotoxicity against human colon cancer cell lines. mdpi.com The scaffold's versatility allows for the introduction of various substituents at the nitrogen atoms, enabling the fine-tuning of its biological and chemical properties.

Beyond medicine, 1,3,5-triazine derivatives are crucial in materials science, where they are used as components for electroluminescent materials, and in organic synthesis, where the hexahydro-1,3,5-triazine ring can be used in various annulation reactions. nih.gov The ability of the nitrogen atoms in the hexahydro-1,3,5-triazine ring to act as ligands for metal ions also opens up applications in coordination chemistry. nih.gov

Historical Context of 1,3,5-Tribenzhydryl-1,3,5-triazinane Discovery and Initial Recognition

The discovery and synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines are classic examples of condensation chemistry. These symmetric molecules are typically formed through the reaction of a primary amine with formaldehyde (B43269). wikipedia.org This fundamental reaction provides the historical and chemical basis for the initial synthesis and identification of this compound.

The synthesis of this specific compound proceeds from the reaction of benzhydrylamine (also known as 1,1-diphenylmethanamine) with formaldehyde. nih.gov In this acid- or base-catalyzed condensation reaction, three molecules of the primary amine react with three molecules of formaldehyde to form the cyclic trimer and three molecules of water. This straightforward and well-understood process represents the foundational method for the preparation and recognition of this compound in chemical literature.

The formation of the this compound ring is mechanistically understood to occur via the cyclotrimerization of an imine intermediate. The initial reaction between one molecule of benzhydrylamine and one molecule of formaldehyde yields a Schiff base, N-methylene-1,1-diphenylmethanamine, along with water.

This monomeric imine is generally unstable and readily undergoes a cyclization reaction with two other identical molecules. This head-to-tail trimerization forms the stable, six-membered hexahydro-1,3,5-triazine ring, where the three nitrogen atoms are each substituted with a bulky benzhydryl (diphenylmethyl) group. Therefore, this compound is chemically identified as the cyclic trimer of N-methylene-1,1-diphenylmethanamine.

Contemporary Research Importance and Scope of this compound Studies

The benzhydryl group is a significant pharmacophore found in numerous biologically active compounds, prized for its steric bulk and lipophilicity. The presence of three large benzhydryl groups on the triazinane ring imparts distinct characteristics upon the molecule:

High Lipophilicity: The four phenyl rings contribute to a highly nonpolar nature, suggesting solubility in organic solvents and potential interaction with lipid environments.

Steric Hindrance: The bulky substituents can influence the reactivity of the triazinane ring and dictate how the molecule interacts with other chemical species.

Given that other N-substituted hexahydrotriazines, such as 1,3,5-tribenzylhexahydro-1,3,5-triazine, are used as reagents in organic synthesis, it is plausible that this compound could serve as a source of the benzhydrylaminomethyl group or as a sterically hindered ligand in coordination chemistry. chemicalbook.com Further research is required to fully elucidate the specific reactivity and potential applications of this particular compound.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₄₂H₃₉N₃ |

| Molecular Weight | 585.78 g/mol |

| Appearance | (Predicted) Solid |

| Structure | A central hexahydro-1,3,5-triazine ring with a benzhydryl (-CH(C₆H₅)₂) group attached to each of the three nitrogen atoms. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C42H39N3 |

|---|---|

Molecular Weight |

585.8 g/mol |

IUPAC Name |

1,3,5-tribenzhydryl-1,3,5-triazinane |

InChI |

InChI=1S/C42H39N3/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)43-31-44(41(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-45(32-43)42(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30,40-42H,31-33H2 |

InChI Key |

SGHJAMVUKGYVQK-UHFFFAOYSA-N |

Canonical SMILES |

C1N(CN(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 1,3,5 Tribenzhydryl 1,3,5 Triazinane

Spectroscopic Methodologies in Structure Determination of Hexahydro-1,3,5-triazinanes

Spectroscopic techniques are fundamental to the structural elucidation of hexahydro-1,3,5-triazine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework and the chemical environment of individual atoms, while Infrared (IR) and Raman spectroscopy are instrumental in identifying the functional groups present in the molecule.

NMR spectroscopy is a powerful tool for characterizing the structure of hexahydro-1,3,5-triazines. Both ¹H and ¹³C NMR provide key insights into the molecular symmetry and the connectivity of atoms. For N,N',N''-trisubstituted hexahydro-1,3,5-triazines, the spectra can reveal information about the conformation of the triazine ring and the orientation of the substituents. researchgate.net

In the case of 1,3,5-tribenzhydryl-1,3,5-triazinane, the molecule possesses a high degree of symmetry. This would lead to simplified NMR spectra. The protons of the methylene (B1212753) groups in the triazine ring are expected to be chemically equivalent, as are the methine protons of the benzhydryl groups and the aromatic protons of the phenyl rings, although the latter may show complex splitting patterns due to coupling.

For comparison, the ¹H NMR data for a closely related compound, 1,3,5-triphenyl-1,3,5-triazine, is presented below. researchgate.net In this molecule, the methylene protons of the triazine ring give rise to a singlet at approximately 4.90 ppm, indicating that they are in a chemically equivalent environment. researchgate.net The phenyl protons appear as a multiplet between 6.85 and 7.25 ppm. researchgate.net

Based on this, the expected ¹H NMR spectrum of this compound would likely show a singlet for the six methylene protons of the triazine ring. A singlet would also be expected for the three methine protons of the benzhydryl groups. The thirty aromatic protons would likely appear as a more complex multiplet in the aromatic region of the spectrum.

| Compound | Proton Type | Chemical Shift (δ, ppm) |

| 1,3,5-Triphenyl-1,3,5-triazine | Methylene (CH₂) | 4.90 (s, 6H) |

| Phenyl (Ar-H) | 6.85-7.25 (m, 15H) |

Data for 1,3,5-Triphenyl-1,3,5-triazine from ResearchGate. researchgate.net

In ¹³C NMR spectroscopy, the symmetry of this compound would again lead to a spectrum with a limited number of signals. One signal would be expected for the three equivalent methylene carbons of the triazine ring, one for the three equivalent methine carbons of the benzhydryl groups, and a few signals for the carbons of the phenyl rings, depending on their symmetry.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For hexahydro-1,3,5-triazine derivatives, these techniques are particularly useful for identifying the characteristic vibrations of the triazine ring and the N-substituents.

The IR spectrum of a hexahydro-1,3,5-triazine is typically characterized by strong C-N stretching vibrations. For N-alkyl substituted triazines, C-H stretching and bending vibrations are also prominent. In the case of this compound, the spectrum would be dominated by the vibrational modes of the benzhydryl groups.

Key expected vibrational bands for this compound would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methylene and methine groups, usually found in the 2850-3000 cm⁻¹ region.

C-N stretching: Vibrations associated with the triazine ring and the bond to the benzhydryl group, expected in the 1000-1350 cm⁻¹ range.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H out-of-plane bending: These strong bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the phenyl rings.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule. High-pressure Raman spectroscopy has been used to study the polymorphism of other hexahydro-1,3,5-triazine derivatives, such as RDX, revealing detailed information about changes in intermolecular interactions under pressure. nih.govacs.org

X-ray Crystallography Studies of Hexahydro-1,3,5-triazinanes

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not available in the searched literature, the structures of other substituted hexahydro-1,3,5-triazines have been determined.

For instance, the crystal structure of hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145) (TNX) reveals a chair conformation for the triazine ring, with all the nitroso groups in a pseudo-equatorial arrangement. researchgate.net This preference for a chair conformation is a common feature of hexahydro-1,3,5-triazines.

| Compound | Ring Conformation | Substituent Orientation | Space Group |

| Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX) | Chair | Pseudo-equatorial | P2₁/c |

Data for Hexahydro-1,3,5-trinitroso-1,3,5-triazine from a study on its synthesis and characterization. researchgate.net

Conformational Dynamics and Isomerism in Hexahydro-1,3,5-triazinanes

The conformational flexibility of the hexahydro-1,3,5-triazine ring and the rotation of the N-substituents are important aspects of their chemistry. These dynamic processes can often be studied using variable-temperature NMR spectroscopy.

The hexahydro-1,3,5-triazine ring, like cyclohexane, can exist in several conformations, with the chair form being the most stable due to its staggered arrangement of bonds, which minimizes torsional strain. The boat conformation is a higher-energy alternative. The energy barrier for ring inversion from one chair form to another is a key parameter in the conformational analysis of these systems. For 1,3,5-trimethyl-1,3,5-triazinane, the conformational isomerization has been studied in detail. acs.org

In this compound, the chair conformation is expected to be overwhelmingly favored. The large size of the benzhydryl groups would likely lead to a high-energy barrier for ring inversion, as this process would necessitate passing through conformations with significant steric clashes between the substituents.

Rotation around the N-C(substituent) bond in N-substituted hexahydro-1,3,5-triazines can be restricted, leading to the existence of rotational isomers. The energy barrier to this rotation is influenced by the steric and electronic properties of the substituent. Studies on amine-substituted [s]-triazines have shown that the rotational barrier around the triazine-N bond can range from 15.1 to 17.7 kcal/mol for neutral molecules. nih.gov

| System | Rotational Barrier (ΔG‡, kcal/mol) | Method |

| Amine-substituted [s]-triazines (neutral) | 15.1 - 17.7 | Variable-Temperature NMR |

| Amine-substituted [s]-triazines (protonated) | 17.5 - 19.3 | Variable-Temperature NMR |

Data for Amine-substituted [s]-triazines from a study on the impact of solvent and protonation state on rotational barriers. nih.gov

Steric and Electronic Influences on Preferred Conformations

The conformational landscape of this compound is predominantly dictated by the interplay of steric and electronic effects. The saturated six-membered triazinane ring is not planar and, similar to cyclohexane, adopts puckered conformations to alleviate ring strain. The chair conformation is generally the most stable for hexahydro-1,3,5-triazines. However, the presence of the exceptionally bulky benzhydryl substituents on the nitrogen atoms introduces significant steric interactions that profoundly influence the preferred three-dimensional structure and the dynamics of conformational changes.

The primary conformational equilibrium to consider for the triazinane ring is the chair-chair interconversion. In a tri-substituted triazinane, the substituents can occupy either axial or equatorial positions. Due to severe 1,3-diaxial interactions, which are repulsive non-bonded interactions, large substituents strongly prefer the equatorial orientation. Given the considerable steric bulk of the benzhydryl group, it is anticipated that the predominant conformation of this compound will be a chair form where all three benzhydryl groups occupy equatorial positions.

This preference is driven by the minimization of steric hindrance. An axial benzhydryl group would experience significant steric clashes with the other two axial hydrogen atoms and the syn-axial nitrogen lone pairs, leading to a high-energy, unstable conformation. The equatorial positions allow the large benzhydryl groups to be directed away from the ring, minimizing these unfavorable interactions.

The chair conformation with all three benzhydryl groups in equatorial positions (eee) is therefore expected to be the global minimum energy conformer. Other possible chair conformations, such as the one with one axial and two equatorial benzhydryl groups (aee), would be significantly higher in energy. A simplified representation of the energetic penalty for an axial substituent can be understood through A-values, which quantify the steric strain of an axial substituent relative to an equatorial one in cyclohexane. While A-values are not formally determined for the benzhydryl group on a triazinane ring, its large size suggests a very high energetic penalty for axial placement.

The process of ring inversion, which interconverts the two chair forms, would involve a high-energy transition state, likely a twist-boat conformation. The energy barrier for this inversion in this compound is expected to be substantial due to the steric hindrance that would be encountered as the bulky benzhydryl groups are forced into closer proximity during the conformational change. Studies on simpler N-alkyl-substituted hexahydro-1,3,5-triazines have shown that the barrier to ring inversion increases with the size of the alkyl group.

Table 1: Estimated Relative Conformational Energies

| Conformer | Benzhydryl Group Orientations | Estimated Relative Energy (kcal/mol) | Predominant at Equilibrium |

|---|---|---|---|

| Chair 1 | eee (tri-equatorial) | 0 (Reference) | Yes |

| Chair 2 | aee (mono-axial, di-equatorial) | High | No |

| Chair 3 | aae (di-axial, mono-equatorial) | Very High | No |

Note: The energy values are qualitative estimations based on steric principles. Precise computational or experimental values are not available for this specific molecule.

From an electronic standpoint, the nitrogen atoms in the triazinane ring have lone pairs of electrons. The orientation of these lone pairs is tied to the ring conformation. In a chair conformation, each nitrogen atom has one lone pair. The relative orientation of these lone pairs can influence the molecule's reactivity and basicity. Furthermore, the electronic nature of the benzhydryl group, which is primarily electron-donating through an inductive effect, can influence the electron density on the nitrogen atoms. However, in determining the gross conformational preferences, these electronic effects are likely overshadowed by the powerful steric demands of the benzhydryl substituents.

The rotation around the N-C(benzhydryl) bonds will also be restricted. The two phenyl groups on the benzhydryl's benzylic carbon create a paddle-wheel-like arrangement. The orientation of these phenyl rings will be such that they minimize steric clashes with the triazinane ring and the adjacent benzhydryl groups. This restricted rotation adds another layer of complexity to the conformational analysis.

Table 2: Key Influences on Conformation

| Factor | Influence | Effect on this compound |

|---|---|---|

| Steric Hindrance | Dominant | Forces benzhydryl groups into equatorial positions to minimize 1,3-diaxial interactions. |

| Ring Conformation | Chair form preferred | Provides the most stable arrangement for a six-membered saturated ring. |

| Substituent Size | Very Large | High energy penalty for axial placement of benzhydryl groups. |

| Electronic Effects | Minor | Inductive effects of benzhydryl groups and orientation of nitrogen lone pairs have a smaller impact on the gross conformation compared to steric effects. |

| Ring Inversion | High Barrier | Significant steric clashes in the transition state are expected to hinder the chair-chair interconversion. |

Theoretical and Computational Chemistry of 1,3,5 Tribenzhydryl 1,3,5 Triazinane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic nature and thermodynamic stability of 1,3,5-Tribenzhydryl-1,3,5-triazinane. These methods solve the Schrödinger equation (or its approximations) for the molecule, yielding information about its energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like this compound, DFT is well-suited to provide a balance between computational cost and accuracy.

A typical DFT study on this compound would involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), def2-TZVP) to perform geometry optimization. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can determine various electronic properties that are crucial for understanding the molecule's stability and reactivity. These properties include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and electronic stability. A large HOMO-LUMO gap generally implies high stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, helping to understand the nature of chemical bonds and non-covalent interactions.

Below is an illustrative table of the kind of data that would be generated from DFT calculations on this compound.

| Property | Hypothetical Calculated Value | Significance |

| Total Energy (Hartree) | -2500 to -2600 | Indicates the thermodynamic stability of the optimized geometry. |

| HOMO Energy (eV) | -6.5 to -7.5 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.0 to -2.0 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.5 to 6.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment (Debye) | 1.0 to 2.5 | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an example of the output from a DFT calculation.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide higher accuracy for geometry optimization and energy calculations, serving as a benchmark for DFT results. For a molecule of the size of this compound, applying high-level ab initio methods to the full structure would be computationally expensive. A common strategy is to use these methods on a simplified model of the molecule to validate the trends observed with DFT.

Molecular Dynamics Simulations and Conformational Space Exploration

The 1,3,5-triazinane (B94176) ring is known to adopt various conformations, such as chair and boat forms. The presence of the three large benzhydryl groups in this compound will significantly influence its conformational preferences due to steric hindrance. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational space of such a flexible molecule over time.

In an MD simulation, the atoms in the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. A force field (a set of parameters describing the potential energy of the system) is used to define the interactions between atoms.

An MD simulation of this compound would typically involve:

Placing the molecule in a simulation box, often with a solvent to mimic experimental conditions.

Heating the system to a desired temperature and allowing it to equilibrate.

Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis of the MD trajectory can reveal:

The most stable conformations and their relative populations.

The energy barriers for transitions between different conformations.

The dynamics of the benzhydryl groups and their influence on the triazinane ring's flexibility.

The results of such a simulation could be summarized in a table like the one below.

| Conformational State | Relative Population (%) | Key Dihedral Angles (degrees) | Description |

| Chair (equatorial) | High | C-N-C-N: ±60 | All three benzhydryl groups are in the more stable equatorial positions. |

| Chair (axial) | Low | C-N-C-N: ±60 | One or more benzhydryl groups are in sterically hindered axial positions. |

| Twist-Boat | Very Low | Variable | Higher energy, flexible conformations that may act as transition states. |

Note: This table is a hypothetical representation of potential results from an MD simulation.

Reactivity and Chemical Transformations of 1,3,5 Tribenzhydryl 1,3,5 Triazinane

Ring-Opening Reactions of Hexahydro-1,3,5-triazinanes

Hexahydro-1,3,5-triazines, also known as 1,3,5-triazinanes, are susceptible to ring-opening reactions under various conditions, including hydrolysis and thermal decomposition. The stability of the triazine ring is significantly influenced by the nature of the substituents on the nitrogen atoms and the reaction environment.

Hydrolysis of hexahydro-1,3,5-triazines is strongly dependent on pH. For instance, the hydrolysis rate of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine increases significantly with higher temperatures and in the presence of H+ ions. acs.orgresearchgate.net In alkaline conditions, the hydrolysis of compounds like hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) proceeds through deprotonation followed by nitrite (B80452) elimination and subsequent ring opening. nih.gov The presence of a hydroxide (B78521) ion is crucial for the ring-opening stage of this reaction. nih.gov

Thermal decomposition is another pathway for the ring cleavage of these compounds. The decomposition mechanism can be influenced by the surrounding atmosphere. acs.org Studies on RDX have shown that the initial step in its thermal decomposition is the fission of the N–NO2 bond, leading to the formation of various intermediates and, ultimately, smaller molecules like nitrogen oxides, carbon oxides, and water. acs.orguhmreactiondynamics.org The decomposition of other substituted triazines can also proceed through rearrangement reactions, where substituents migrate, leading to the formation of more stable structures. uri.edu Generally, 1,3,5-triazine (B166579) can undergo ring opening when exposed to various nucleophilic reagents, acting as a precursor for a formyl group in organic synthesis. researchgate.netresearchgate.net

Reactions with Organophosphorus Reagents

The interaction of 1,3,5-tribenzhydryl-1,3,5-triazinane and related compounds with organophosphorus reagents leads to the formation of various phosphorus-containing heterocyclic and acyclic compounds.

Interaction with Hypophosphorous Acid and its Derivatives

While direct studies on the reaction of this compound with hypophosphorous acid are specific, the reactivity of the triazinane ring suggests it can act as a source of imines or aminomethylating agents. These reactive intermediates can then interact with P-H compounds like hypophosphorous acid. The reaction of 1,3,5-triazinanes with phosphoryl diazomethanes, for example, results in the formation of 5-phosphoryl-1,2,3,4-tetrahydropyrimidines. researchgate.net This transformation involves the fragmentation of the triazinane ring to generate formaldimines, which then react with the organophosphorus reagent. researchgate.net

Formation of Phosphinate Adducts and Phosphinic Derivatives

The formation of phosphinate adducts and other phosphinic derivatives from 1,3,5-triazinanes is a known synthetic route. Symmetrical s-triazine phosphonates have been synthesized through reactions like the Michaelis-Arbuzov reaction with trialkyl phosphites. nih.gov Asymmetrically substituted s-triazine phosphonates can also be prepared, offering a way to tune the thermal and physical properties of the resulting compounds. nih.gov These reactions highlight the utility of the triazine core as a scaffold for introducing phosphonate (B1237965) functionalities. The reaction of aryl-substituted triphosphiranes with N-heterocyclic carbenes can also lead to the formation of phosphinidene (B88843) adducts. rsc.org

Cycloaddition Reactions and Utility as Synthetic Equivalents

This compound and other 1,3,5-triazinanes serve as valuable synthetic equivalents in cycloaddition reactions, providing access to a variety of heterocyclic structures. They can function as sources of one, two, three, four, or even six-atom synthons. researchgate.net

Formal [3+3]-Cycloaddition Pathways with Imines

A significant application of hexahydro-1,3,5-triazines is in the formal [3+3]-cycloaddition with imines to synthesize poly-substituted tetrahydropyrimidines. nih.gov This reaction proceeds under catalyst-free conditions and is considered environmentally benign. nih.govresearchgate.net In this process, the 1,3,5-triazine acts as a formal three-atom synthon (C-N-C). researchgate.net The reaction tolerates a range of electron-donating and electron-withdrawing groups on the aryl rings of the imines, providing moderate to good yields of the corresponding tetrahydropyrimidine (B8763341) products. nih.gov

Table 1: Examples of Formal [3+3]-Cycloaddition of 1,3,5-Triazines with Imines

| Entry | R¹ of Imine | R² of Imine | Product | Yield (%) |

| 1 | 4-MeO-Ph | Ph | 3a | 85 |

| 2 | 4-MeO-Ph | 4-Me-Ph | 3b | 78 |

| 3 | 4-MeO-Ph | 4-F-Ph | 3c | 82 |

| 4 | 4-MeO-Ph | 4-Cl-Ph | 3d | 75 |

| 5 | 4-MeO-Ph | 4-Br-Ph | 3e | 72 |

| 6 | 4-MeO-Ph | 2-Thienyl | 3f | 65 |

Data sourced from a study on the synthesis of tetrahydropyrimidines. nih.gov The table presents isolated yields.

Role as Formal 1,3-Dipoles in Cycloaddition Reactions

In an unprecedented transformation, 1,3,5-triazines have been utilized as formal 1,3-dipoles in cycloaddition reactions. nih.gov This reactivity is a departure from their typical role as imine equivalents. nih.gov This dipolar character allows them to participate in reactions like the [3+2] cycloaddition with donor-acceptor aziridines to form imidazolidines. researchgate.net Mechanistic studies suggest that these reactions can proceed through a stepwise SN1-like pathway. researchgate.net The ability of 1,3,5-triazinanes to act as formal dipoles expands their synthetic utility, enabling the construction of various five-membered heterocyclic rings. researchgate.netacs.org

Fragmentation Pathways and In Situ Generation of Reactive Intermediates (e.g., Formaldimines)

The 1,3,5-triazinane (B94176) ring system is a stable trimer of the corresponding formaldimine, and under specific conditions, it can undergo a retro-cyclization reaction to generate these reactive monomers. In the case of this compound, this fragmentation pathway leads to the in situ generation of N-benzhydrylformaldimine. This process is of significant synthetic utility as it allows for the controlled release of a highly reactive imine that can participate in a variety of chemical transformations.

The fragmentation is typically facilitated by thermal or acidic conditions. Lewis acids are particularly effective in catalyzing the ring-opening of 1,3,5-triazinanes. The coordination of a Lewis acid to one of the nitrogen atoms of the triazinane ring weakens the carbon-nitrogen bonds, promoting the fragmentation into three equivalents of the corresponding N-substituted formaldimine.

This equilibrium between the stable triazinane and the reactive formaldimine allows this compound to serve as a convenient surrogate for the otherwise unstable N-benzhydrylformaldimine. The bulky benzhydryl groups are thought to influence the stability of the triazinane ring and the reactivity of the resulting formaldimine.

The generated N-benzhydrylformaldimine is a valuable reactive intermediate in organic synthesis. It can participate in a variety of reactions, including:

Cycloaddition Reactions: As a dipolarophile, it can react with various 1,3-dipoles to form five-membered heterocyclic rings.

Nucleophilic Additions: The electrophilic carbon atom of the imine is susceptible to attack by a wide range of nucleophiles, leading to the formation of α-substituted benzhydrylamines.

Mannich-type Reactions: It can react with enolizable carbonyl compounds and other nucleophiles in Mannich-type reactions to generate β-amino carbonyl compounds and other valuable products.

The ability of this compound to act as a precursor for N-benzhydrylformaldimine makes it a valuable tool for the construction of complex nitrogen-containing molecules.

Derivatization Strategies for Functionalization of the Triazinane Core

Direct functionalization of the this compound core is challenging due to the stability of the ring and the steric hindrance imposed by the three large benzhydryl groups. Most derivatization strategies, therefore, rely on the fragmentation of the triazinane ring and subsequent reaction of the in situ generated N-benzhydrylformaldimine.

However, it is conceivable that under specific conditions, reactions could occur at the methylene (B1212753) bridges of the triazinane ring. For instance, radical halogenation could potentially introduce functionality at these positions, which could then be further elaborated.

A more practical approach to obtaining functionalized derivatives involves a modular synthesis. This would entail the synthesis of a substituted benzhydrylamine, followed by its reaction with formaldehyde (B43269) to form the corresponding functionalized this compound. This strategy allows for the introduction of a wide variety of functional groups onto the benzhydryl moieties prior to the formation of the triazinane ring.

Table of Reactions Involving In Situ Generated N-Benzhydrylformaldimine

| Reaction Type | Reactant | Product Type |

| [3+2] Cycloaddition | Azomethine Ylide | Substituted Pyrrolidine |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | α-Substituted Benzhydrylamine |

| Mannich Reaction | Ketone/Enolate | β-Amino Ketone |

| Strecker Synthesis | Cyanide (e.g., KCN) | α-Amino Nitrile |

It is important to note that while these are plausible derivatization strategies based on the general reactivity of 1,3,5-triazinanes and formaldimines, specific experimental data for this compound is limited in the scientific literature. The steric bulk of the benzhydryl groups may necessitate tailored reaction conditions to achieve efficient transformations.

Advanced Research Applications of 1,3,5 Tribenzhydryl 1,3,5 Triazinane and Analogues

Advanced Materials Science Applications

Templates in Multidimensional Crystal Engineering

The field of crystal engineering relies on the predictable self-assembly of molecular units into well-defined, extended structures through non-covalent interactions. In this context, 1,3,5-triazine (B166579) derivatives have emerged as highly versatile building blocks or templates. eurekaselect.com Their utility stems from the planar, symmetrical structure of the aromatic triazine core, which features three nitrogen atoms that can act as hydrogen bond acceptors or coordination sites for metal ions. This predictable geometry allows for the rational design of one-, two-, and three-dimensional supramolecular networks. researchgate.net

In 1,3,5-tribenzhydryl-1,3,5-triazinane, the three bulky benzhydryl (diphenylmethyl) groups are of paramount importance. These large, sterically demanding substituents are expected to dominate the crystal packing, influencing the formation of specific supramolecular architectures. The potential interactions involving these groups include:

Van der Waals Forces: The sheer size of the benzhydryl groups leads to significant steric hindrance, which can be exploited to create porous materials or to control the spacing between molecular units in a crystal lattice.

π-π Stacking: The four phenyl rings on each of the three benzhydryl groups provide numerous opportunities for π-π stacking interactions, which can act as a directional force in organizing the molecules into columns or sheets.

C-H···π Interactions: The hydrogen atoms on the phenyl rings and the central triazinane core can interact with the electron-rich π-systems of adjacent molecules, further stabilizing the crystal structure.

By modifying the substituents on the triazine core, researchers can fine-tune these non-covalent interactions to engineer materials with desired topologies and properties, making these compounds valuable templates in the construction of complex, multidimensional crystalline solids. nih.govrsc.org

Reagent in Organic Synthesis Beyond Core Transformations

Beyond their role in supramolecular chemistry, 1,3,5-triazinane (B94176) derivatives are valuable reagents in organic synthesis, serving as stable precursors for reactive intermediates.

N,N',N''-trisubstituted hexahydro-1,3,5-triazines, such as this compound, are cyclic trimers formed from the condensation of an aldehyde (in this case, formaldehyde) and a primary amine. wikipedia.org This formation is a reversible equilibrium. Under specific conditions, particularly with acid catalysis, the triazinane ring can dissociate to release three equivalents of the corresponding N-substituted imine (a Schiff base).

For this compound, the dissociation would yield three molecules of N-(diphenylmethyl)methanimine (benzhydrylimine). This makes the triazinane a convenient and stable solid source for the in-situ generation of this reactive imine. This approach is advantageous as it avoids the isolation and handling of potentially unstable monomeric imine species. The stability of the triazinane allows it to be stored and used as a bench-top reagent, releasing the reactive imino-equivalent only when needed in a reaction mixture. This reactivity pattern allows hexahydro-1,3,5-triazines to function as versatile synthons, capable of incorporating C-N or C-N-C fragments into new molecular structures. acs.orgresearchgate.net

| Triazinane Precursor | Dissociation Product (Imino-Equivalent) |

| This compound | N-(diphenylmethyl)methanimine (Benzhydrylimine) |

| 1,3,5-Tribenzyl-1,3,5-triazinane | N-benzylmethanimine |

| 1,3,5-Trimethyl-1,3,5-triazinane | N-methylmethanimine |

The ability of this compound to serve as an imino-equivalent precursor makes it a valuable reagent in Mannich-type reactions. The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine or a pre-formed iminium salt.

By using a 1,3,5-triazinane derivative, the reaction can be performed without directly using formaldehyde and an amine. Instead, the triazinane acts as an in-situ source for the required electrophile. In the presence of an acid catalyst (Lewis or Brønsted acid), the triazinane dissociates to form the imine, which is then protonated to generate a reactive N-substituted iminium ion. This electrophilic species is then attacked by a nucleophile, such as an enol, enolate, or electron-rich aromatic ring, to form the final Mannich product.

The general mechanism is as follows:

Dissociation: (R-NCH₂)₃ + 3 H⁺ ⇌ 3 [R-N=CH₂] + 3 H⁺

Iminium Formation: R-N=CH₂ + H⁺ ⇌ [R-NH=CH₂]⁺

Nucleophilic Attack: Nu⁻ + [R-NH=CH₂]⁺ → Nu-CH₂-NH-R

The use of N,N',N''-trisubstituted triazinanes has been documented in various annulation and cycloaddition reactions, highlighting their role as synthons for delivering iminium-type reactivity. researchgate.netresearchgate.net The bulky benzhydryl groups on this compound could potentially offer steric control in stereoselective Mannich reactions, making it an interesting substrate for asymmetric organocatalysis.

While the saturated 1,3,5-triazinane ring serves as an imine precursor, its aromatic counterpart, 1,3,5-triazine, has a distinct and important application as a synthetic equivalent of hydrogen cyanide (HCN). wikipedia.org Hydrogen cyanide is a highly toxic, volatile, and difficult-to-handle gas, making its use in the laboratory challenging and hazardous.

1,3,5-Triazine, which is a solid, stable cyclic trimer of HCN, provides a much safer and more convenient alternative for reactions requiring a cyanide source. thieme-connect.deacs.org One of the most notable applications is in the Gattermann reaction, a method used to introduce a formyl group (-CHO) onto electron-rich aromatic rings. wikipedia.orgwikipedia.org

In the classic Gattermann reaction, the aromatic substrate is treated with a mixture of HCN and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. When 1,3,5-triazine is used as a substitute, it is believed to decompose under the acidic reaction conditions to generate the necessary reactive species in situ, thus avoiding the direct use of HCN gas. thieme-connect.de This modification makes the formylation of sensitive aromatic and heterocyclic compounds more practical and accessible in a standard laboratory setting. researchgate.net

| Reagent | Chemical Formula | Physical State | Key Hazard | Application in Formylation |

| Hydrogen Cyanide | HCN | Gas | Extremely Toxic | Gattermann Reaction |

| 1,3,5-Triazine | (HCN)₃ | Solid | Toxic, Water Reactive | Gattermann Reaction (HCN Substitute) |

| Zinc Cyanide | Zn(CN)₂ | Solid | Highly Toxic | Gattermann Reaction (HCN Substitute) wikipedia.org |

Future Perspectives and Emerging Research Avenues for 1,3,5 Tribenzhydryl 1,3,5 Triazinane

Development of Novel Stereoselective Synthetic Methods for Substituted Triazinanes

The synthesis of 1,3,5-triazinanes typically involves the condensation of an amine with formaldehyde (B43269). For 1,3,5-tribenzhydryl-1,3,5-triazinane, this would involve the reaction of benzhydrylamine with formaldehyde. A key challenge and a significant area for future research will be the development of stereoselective synthetic methods. The three nitrogen atoms in the triazinane ring are stereocenters, and the bulky benzhydryl groups can give rise to a complex mixture of diastereomers.

Future research should focus on:

Diastereoselective Synthesis: Investigating the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the condensation reaction. The goal would be to selectively synthesize specific diastereomers of this compound, which could exhibit distinct physical and chemical properties.

Enantioselective Synthesis: Developing methods for the enantioselective synthesis of specific diastereomers. This could involve the use of chiral starting materials or asymmetric catalysis. The ability to access enantiopure forms of this compound would be crucial for applications in areas such as chiral recognition and asymmetric catalysis.

A summary of potential stereoselective approaches is presented in the table below.

| Synthetic Approach | Description | Potential Outcome |

| Chiral Catalysis | Utilization of chiral acids or bases to catalyze the condensation of benzhydrylamine and formaldehyde. | Enantioselective formation of a specific diastereomer. |

| Chiral Auxiliaries | Temporary attachment of a chiral auxiliary to the amine starting material to direct the stereochemical course of the cyclization. | Diastereoselective synthesis, with the auxiliary being removable post-synthesis. |

| Resolution of Racemates | Separation of a racemic mixture of diastereomers using chiral chromatography or classical resolution techniques with a chiral resolving agent. | Access to enantiopure diastereomers for further study. |

Exploration of Untapped Reactivity Profiles and Novel Reaction Pathways

The reactivity of 1,3,5-triazinanes is often characterized by their ability to act as synthons in various chemical transformations, particularly in cycloaddition reactions where they can serve as sources of formaldimine intermediates. The presence of the sterically demanding benzhydryl groups in this compound is expected to significantly influence its reactivity, opening up new and unexplored reaction pathways.

Emerging research avenues in this area include:

Cycloaddition Reactions: Investigating the participation of this compound in [3+2], [4+2], and other cycloaddition reactions. thieme-connect.comacs.orgresearchgate.netresearchgate.netresearchgate.net The steric bulk of the benzhydryl groups may lead to unusual regioselectivity and stereoselectivity in these reactions.

Ring-Opening Reactions: Exploring controlled ring-opening reactions of the triazinane core to generate novel linear or macrocyclic structures. The stability of the triazinane ring is likely to be influenced by the bulky N-substituents, potentially allowing for selective cleavage of C-N bonds under specific conditions.

Functionalization of the Benzhydryl Groups: Developing methods for the selective functionalization of the aromatic rings of the benzhydryl substituents. This would allow for the synthesis of a diverse library of derivatives with tailored properties.

Integration into Complex Molecular Architectures and Nanostructures

The unique trifunctional nature and the presence of bulky, well-defined substituents make this compound an attractive building block for the construction of more complex molecular architectures and nanostructures.

Future research in this direction could focus on:

Supramolecular Chemistry: Utilizing the 1,3,5-triazinane (B94176) core as a scaffold for the design of host-guest systems and self-assembling materials. nih.govrsc.orgresearchgate.netresearchgate.net The benzhydryl groups could play a key role in directing the self-assembly process through non-covalent interactions such as π-π stacking and van der Waals forces.

Dendrimers and Polymers: Employing functionalized derivatives of this compound as core molecules or branching units in the synthesis of dendrimers and hyperbranched polymers. mdpi.comnih.govsid.irnih.govresearchgate.net The well-defined three-dimensional structure of the triazinane core could lead to materials with interesting properties for applications in drug delivery, catalysis, and materials science.

Metal-Organic Frameworks (MOFs): Exploring the use of carboxylate-functionalized derivatives of this compound as organic linkers in the synthesis of novel MOFs. The shape and size of the linker, dictated by the triazinane core and the bulky substituents, would influence the porosity and dimensionality of the resulting framework.

Advanced Computational Modeling for Predictive Design of Triazinane-Based Materials

Computational modeling, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding the future development of this compound-based materials. nih.govresearchgate.net

Key areas for computational investigation include:

Conformational Analysis: Performing detailed conformational analysis of the 1,3,5-triazinane ring in the presence of the three bulky benzhydryl groups. Understanding the preferred conformations and the energy barriers for ring inversion will be crucial for predicting the molecule's shape and dynamic behavior.

Electronic Structure Calculations: Calculating the electronic properties, such as HOMO-LUMO gap and charge distribution, to predict the reactivity and potential applications in electronic materials.

Modeling of Intermolecular Interactions: Simulating the non-covalent interactions between molecules of this compound to predict their self-assembly behavior and the structure of resulting supramolecular architectures.

Reaction Mechanism Studies: Elucidating the mechanisms of potential reactions involving this compound to guide the design of new synthetic methodologies and to understand the observed selectivity.

A summary of the focus of future computational studies is provided in the table below.

| Computational Method | Research Focus | Predicted Outcomes |

| Density Functional Theory (DFT) | Conformational analysis and ring puckering of the triazinane core. | Determination of the most stable conformers and the energy landscape for conformational changes. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Insight into the photophysical properties for potential applications in optoelectronics. |

| Molecular Dynamics (MD) Simulations | Modeling the self-assembly of triazinane molecules in solution and in the solid state. | Understanding the formation of supramolecular structures and the role of intermolecular forces. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the mechanism of reactions catalyzed by triazinane-based systems. | Elucidation of reaction pathways and the origins of stereoselectivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.